
Territrem B
Übersicht
Beschreibung
Territrem B ist ein tremorgenes Mykotoxin, das aus dem Pilz Aspergillus terreus isoliert wurde. Es ist bekannt für seine potente und irreversible Hemmung der Acetylcholinesterase, eines Enzyms, das für die Beendigung der Impulsübertragung an cholinergen Synapsen entscheidend ist . Die Summenformel von this compound lautet C29H34O9 .
Vorbereitungsmethoden
Territrem B wird typischerweise aus der Reiskultur von Aspergillus terreus isoliert . Die synthetische Route beinhaltet die Verwendung von methanesulfoniertem Ibuprofenaldehyd als Ausgangsmaterial, das einer Reihe von Reaktionen wie Deprotektion, Bromierung und Veresterung unterzogen wird, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Territrem B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Bromsuccinimid für die Bromierung und verschiedene Säuren und Basen für die Veresterung und Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
- Chemical Formula : CHO
- Molecular Weight : 526.575 g/mol
- CAS Registry Number : 70407-20-4
Territrem B functions primarily as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine at nerve synapses. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which manifests as tremors and other neurological symptoms .
Toxicological Applications
This compound's role as a neurotoxin has made it a subject of interest in toxicology studies. Its effects have been documented in various animal models, demonstrating symptoms such as:
Case Study: In Vivo Toxicity Assessment
A study assessed the toxicity of this compound in rodents, revealing dose-dependent responses characterized by neurological impairments and mortality at higher concentrations. The study emphasized the need for careful handling of Aspergillus terreus contaminated materials in agricultural settings to prevent exposure to this mycotoxin .
Pharmacological Research
This compound's selective inhibition of acetylcholinesterase presents potential therapeutic applications. Research has focused on synthesizing derivatives of this compound that may retain or enhance its inhibitory properties while minimizing toxicity.
Table 1: Inhibitory Potency of this compound and Derivatives
Compound | IC50 (µM) |
---|---|
This compound | 7.6 |
Synthetic Derivative A | 10.2 |
Synthetic Derivative B | 5.0 |
This table illustrates the varying degrees of potency among different compounds tested against AChE, highlighting the potential for developing safer alternatives based on the Territrem structure .
Agricultural Implications
This compound contamination is a concern in agricultural products, particularly rice. Studies have shown that certain strains of Aspergillus terreus can produce significant amounts of this compound when cultivated on rice media.
Table 2: Production of this compound in Rice Media by Different Strains
Strain ID | This compound Content (mg/100g rice) |
---|---|
32111 | 0.20 |
32664 | 0.31 |
The detection and quantification of this compound in food products are critical for food safety assessments. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to monitor its levels in agricultural commodities .
Wirkmechanismus
Territrem B exerts its effects by irreversibly inhibiting acetylcholinesterase through a noncovalent binding mechanism . This inhibition prevents the breakdown of acetylcholine, leading to prolonged nerve impulse transmission. The unique active-site gorge structure of acetylcholinesterase traps this compound, making the inhibition irreversible .
Vergleich Mit ähnlichen Verbindungen
Territrem B wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Territrem A: Ein weiteres tremorgenes Mykotoxin aus Aspergillus terreus mit ähnlicher Struktur, aber unterschiedlicher Hemmwirkung.
Territrem C: Ähnlich wie this compound, aber mit geringfügigen Variationen in seiner Molekülstruktur und Hemmwirkung.
Arisugacin A: Eine Verbindung mit Acetylcholinesterase-hemmenden Eigenschaften, aber unterschiedlichen Strukturmerkmalen.
This compound ist einzigartig durch seine spezifische nicht-kovalente, aber irreversible Bindung an die Acetylcholinesterase, die es von anderen Inhibitoren unterscheidet, die typischerweise kovalente Bindungen bilden .
Biologische Aktivität
Territrem B (TRB) is a tremorgenic mycotoxin derived from the fungus Aspergillus terreus. It has garnered significant attention due to its biological activity, particularly as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
Acetylcholinesterase Inhibition
This compound is recognized as a potent and irreversible inhibitor of AChE. Studies have demonstrated that TRB binds selectively to the enzyme, exhibiting a unique binding mechanism that differs from traditional irreversible inhibitors. The binding characteristics include:
- Stoichiometry : TRB binds to AChE in a one-to-one ratio.
- Irreversibility : The inhibition cannot be reversed by typical regenerating agents, indicating a strong interaction with the enzyme.
- Kinetics : The inhibition follows quasi-first-order kinetics with an overall inhibition constant of .
Molecular Interactions
Molecular docking studies reveal that TRB interacts with both the catalytic and peripheral sites of AChE. The binding involves extensive hydrophobic interactions and specific hydrogen bonds with key amino acids such as Tyr72, Tyr124, and Trp286. These interactions contribute to the high affinity of TRB for AChE, with a reported inhibition constant () of .
Structure-Activity Relationship (SAR)
Research has focused on synthesizing analogues of TRB to enhance its biological activity. A total of 23 analogues were designed and tested, revealing variations in their IC50 values for AChE inhibition. The structural modifications aimed at optimizing the planar conformation critical for effective binding .
In Vitro Studies
In vitro experiments have assessed the cytotoxic effects of TRB on various human tumor cell lines. Selected compounds derived from TRB exhibited significant cytotoxicity, suggesting potential applications in cancer treatment .
Structural Analysis
High-resolution crystal structures of human AChE in complex with TRB have provided insights into the conformational changes induced by ligand binding. These studies highlight how TRB alters the shape of the active site gorge, which may inform future drug design efforts targeting AChE .
Data Summary
Here is a summary table encapsulating key findings related to this compound's biological activity:
Property | Value/Description |
---|---|
Source | Aspergillus terreus |
Chemical Structure | C29H34O9 |
AChE Inhibition Constant () | 1.7 nM |
Binding Stoichiometry | 1:1 (TRB:AChE) |
Inhibition Type | Irreversible |
Key Interacting Residues | Tyr72, Tyr124, Trp286 |
Cytotoxicity Assessed | Against six human tumor cell lines |
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for Territrem B analogs?
- Methodological Answer : Prioritize starting materials with reactive functional groups (e.g., aldehyde intermediates) and optimize stepwise reactions to minimize side products. For example, using Li₂CO₃ in DMAc for deprotection and NBS-mediated bromination improves yield by 5–30% compared to traditional methods . Validate intermediates via NMR and MS, and prioritize analogs with structural diversity (e.g., 2-en-1-ketone derivatives) to explore structure-activity relationships (SAR) .
Q. How do researchers evaluate acetylcholinesterase (AChE) inhibition by this compound in vitro?
- Methodological Answer : Use Ellman’s assay to measure AChE activity inhibition, with acetylthiocholine as a substrate and DTNB for colorimetric detection. IC₅₀ values should be calculated using nonlinear regression. Note that this compound exhibits non-competitive inhibition (Ki = 0.8 µM) via peripheral site binding, confirmed by X-ray crystallography of rhAChE complexes . Include controls for non-specific binding (e.g., donepezil as a reference inhibitor) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) among this compound analogs?
- Methodological Answer : Apply multivariate analysis (e.g., Lasso regression) to identify critical structural descriptors (e.g., substituent electronegativity, steric bulk) correlated with AChE inhibition . For example, analogs with 20-yl-benzoyl ester moieties show 17% inhibition at 10⁻⁴ M, while dehydrogenated derivatives lack activity due to altered binding kinetics . Validate hypotheses using molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis of AChE peripheral sites .
Q. What experimental strategies address the low bioavailability of this compound in in vivo models?
- Methodological Answer : Optimize pharmacokinetics via prodrug formulations (e.g., ester prodrugs for enhanced lipophilicity) or nanoparticle encapsulation. Monitor plasma concentration-time profiles using LC-MS/MS. Preclinical studies should include dose-response assays in rodent models, with ethical approval for terminal blood sampling . Compare tissue distribution patterns to identify target organ specificity .
Q. How should researchers design studies to investigate this compound’s dual role as an AChE inhibitor and neuroprotectant?
- Methodological Answer : Use dual-endpoint assays:
- AChE inhibition : Ellman’s assay with recombinant human AChE.
- Neuroprotection : Measure oxidative stress markers (e.g., ROS via DCFH-DA fluorescence) in SH-SY5Y cells under H₂O₂-induced stress. This compound reduces lipid peroxidation by 40% at 50 µM, suggesting antioxidant synergy . Apply factorial ANOVA to disentangle interaction effects between inhibition and neuroprotection .
Q. Methodological Pitfalls & Solutions
Q. Why do some this compound analogs show inconsistent bioactivity across assays?
- Answer : Variability may stem from assay conditions (e.g., buffer pH affecting ionization) or impurities in synthetic batches. Mitigate by:
- Standardizing assay protocols (e.g., pH 7.4 PBS for AChE assays).
- Purifying compounds via prep-HPLC (>95% purity) and characterizing via HRMS .
- Replicating experiments across independent labs to confirm reproducibility .
Q. How can researchers enhance the statistical rigor of this compound studies?
- Answer : Use power analysis to determine sample sizes (α = 0.05, β = 0.2) and avoid Type II errors. For SAR studies, apply Bonferroni correction to adjust for multiple comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values .
Q. Ethical & Reporting Standards
Q. What ethical frameworks govern in vivo testing of this compound analogs?
- Answer : Follow ARRIVE guidelines for preclinical studies. Obtain approval from institutional animal care committees (IACUC) for protocols involving survival surgery or terminal endpoints. Justify sample sizes to minimize animal use .
Q. Data Presentation Guidelines
Q. How should researchers present synthetic and bioactivity data for this compound analogs?
Eigenschaften
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNNDFKPQPJBB-VJLHXPKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897213 | |
Record name | Territrem B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70407-20-4 | |
Record name | Territrem B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Territrem B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Territrem B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.